molecular formula C14H22ClNO2S B092207 N,N-Dibutyl-p-chlorobenzenesulfonamide CAS No. 127-59-3

N,N-Dibutyl-p-chlorobenzenesulfonamide

Cat. No. B092207
CAS RN: 127-59-3
M. Wt: 303.8 g/mol
InChI Key: CLVOYFRAZKMSPF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-p-chlorobenzenesulfonamide is a chemical compound with the molecular formula C14H22ClNO2S . It is also known by other names such as N,N-Dibutyl-4-chlorobenzenesulfonamide, DDT warf antiresistant, and Warf .


Molecular Structure Analysis

The molecular structure of N,N-Dibutyl-p-chlorobenzenesulfonamide consists of a benzene ring substituted with a chlorine atom and a sulfonamide group. The sulfonamide group is further substituted with two butyl groups . The InChI string for this compound is InChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 .


Physical And Chemical Properties Analysis

N,N-Dibutyl-p-chlorobenzenesulfonamide has a molecular weight of 303.8 g/mol . It has no hydrogen bond donors, three hydrogen bond acceptors, and eight rotatable bonds . Its exact mass is 303.1059778 g/mol .

Scientific Research Applications

  • Chromatographic Analysis : A high-performance liquid chromatographic method was developed for the determination of chlorpropamide, tolbutamide, and their respective hydrolysis products, p-chlorobenzenesulfonamide and p-toluenesulfonamide, in solid dosage forms. This method is stability-indicating and can determine the sulfonamide hydrolysis product and the intact drug in the presence of minor degradates (Robertson et al., 1979).

  • Analytical Reagent for Colorimetric Estimations : Sodium N-chlorobenzenesulfonamide (chloramine-B) and similar compounds are employed as analytical reagents for estimating indigocarmine in solution. The sulfonamides formed by the reduction of these haloamines are detected by thin-layer chromatography (TLC) and paper chromatography (Mahadevappa et al., 1981).

  • Potential Therapeutic Agents : Synthesis of new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides was conducted, aiming at potential therapeutic applications for Alzheimer's disease and Type-2 Diabetes. Some compounds showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).

  • Chemical Synthesis and Reactions : Studies on the addition of N,N-dichloro-p-chlorobenzenesulfonamide to various unsaturated compounds, examining both radical and ionic mechanisms, were conducted. This research contributes to the understanding of chemical reactions and synthesis processes involving arylsulfonamides (Rybakova et al., 1970).

  • Biological Screening : N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and evaluated for their biological potential. Screening against Gram-negative & Gram-positive bacteria showed moderate to good activities, indicating potential pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).

  • Solution Thermodynamics : The study of the solubility of 2-chlorobenzenesulfonamide in various solvents at different temperatures provides fundamental data for the design and optimization of reaction and crystallization processes in the chemical industry (Wu & Li, 2020).

  • Reference Material Development : Development of a certified reference material for the mass concentration of active chlorine in water, using N-chlorobenzenesulfonamide sodium salt trihydrate (chloramine B), was conducted. This research contributes to standardization and quality assurance in laboratory practices (Krasheninina et al., 2015).

  • Gene Expression Studies in Plants : Isolation and characterization of cDNA clones for RNA species induced by substituted benzenesulfonamides in corn were performed. This research has implications for understanding gene expression mechanisms in plants (Hershey & Stoner, 1991).

properties

IUPAC Name

N,N-dibutyl-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOYFRAZKMSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042186
Record name N,N-Dibutyl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutyl-p-chlorobenzenesulfonamide

CAS RN

127-59-3
Record name N,N-Dibutyl-4-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-p-chlorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibutyl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBUTYL-P-CHLOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKK0AO0V6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AJ Forgash - Journal of Economic Entomology, 1964 - academic.oup.com
A strain of house flies, Musca domestica L., resistant to DDT and to various other insecticides was exposed for a number of generations to a mixture of DDT and N , N dibutyl-p-…
Number of citations: 6 academic.oup.com
AF Howland, J Wilcox - Journal of Economic Entomology, 1966 - academic.oup.com
The toxicity of 24 insecticidal sprays against onion thrips, Thrips labaci Lindeman, was compared in field experiments in southern California. Effective control of larvae was obtained with …
Number of citations: 6 academic.oup.com
MAQ Khan, JL Chang, DJ Sutherland… - Journal of economic …, 1970 - academic.oup.com
Competitive inhibition of aldrin epoxidation by O-dealkylation of p-nitroanisol and methoxychlor; hydroxylation of photoisodrin, photodieldrin, aniline, and hexobarbital; and hydrolysis of …
Number of citations: 23 academic.oup.com
MKK Pillai, AWA Brown - Journal of economic entomology, 1965 - academic.oup.com
Selection with a 1:1 mixture of WARF anti-resistant (N,N-dibutyl-p-chlorobenzenesulfonamide) and DDT, with Prolan® (1,1-bis(p-chlorophenyl)-2-nitropropane) or with malathion …
Number of citations: 36 academic.oup.com
ME Eldefrawi, AA Elbahrawi… - Journal of Economic …, 1965 - academic.oup.com
By topical application pyrethrins are very toxic to the larvae of the Egyptian cotton leafworm, Prodenia litura (F.). However, topically applied pyrethrins are twice as toxic as allethrin and …
Number of citations: 7 academic.oup.com
EJ Armbrust, GG Gyrisco - Journal of Economic Entomology, 1966 - academic.oup.com
Experiments were conducted to determine the effective-first ness of experimental, labeled, and mixtures of various insecticides for controlling the alfalfa weevil, Hypera postica (Gyllenhal…
Number of citations: 9 academic.oup.com
Y UESUGI, M KATAGIRI, O NODA - Japanese Journal of …, 1974 - jstage.jst.go.jp
Organophosphorus compounds, N-methylcarbamates, amide compounds, alcohols, phenols and other compounds were tested for joint action with phosphorothiolate (PTL) fungicides …
Number of citations: 2 www.jstage.jst.go.jp
RJ Wood - Bulletin of the World Health Organization, 1967 - ncbi.nlm.nih.gov
Discussion The loss of activity of haemagglutinin prepared by the Tween-80-ether method even when stored at-60 C is probably due to the residual ether, which is very difficult to …
Number of citations: 12 www.ncbi.nlm.nih.gov
A Saturno - Bulletin of the World Health Organization, 1967 - ncbi.nlm.nih.gov
Materials and methods Viruses. Details of the 22 arboviruses tested are given in the accompanying table. Brain passages were carried out in 2-3-day-old white mice (NMRI strain). The …
Number of citations: 4 www.ncbi.nlm.nih.gov
TR Pfrimmer - Journal of Economic Entomology, 1964 - academic.oup.com
In 1959, 1960, and 1961 sweep-net collections were made in several field-plot experiments on cotton in the vicinity of Stoneville, Mississippi. The numbers of several species of insects …
Number of citations: 24 academic.oup.com

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